molecular formula C7H4Br2F3N B1409914 3,5-Dibromo-2-(trifluoromethyl)aniline CAS No. 1805123-75-4

3,5-Dibromo-2-(trifluoromethyl)aniline

Cat. No.: B1409914
CAS No.: 1805123-75-4
M. Wt: 318.92 g/mol
InChI Key: GSBQIVIWNJOMTG-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-(trifluoromethyl)aniline typically involves multiple steps, starting with the introduction of bromine and trifluoromethyl groups onto an aniline ring. One common method involves the bromination of 2-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling: Palladium catalysts with boronic acids in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions include various substituted anilines, biaryl compounds, and other derivatives with modified functional groups.

Scientific Research Applications

3,5-Dibromo-2-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-(trifluoromethyl)aniline
  • 3,5-Bis(trifluoromethyl)aniline
  • 2-(Trifluoromethyl)aniline

Uniqueness

3,5-Dibromo-2-(trifluoromethyl)aniline is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3,5-dibromo-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3N/c8-3-1-4(9)6(5(13)2-3)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBQIVIWNJOMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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